8-(sec-butylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Descripción
Propiedades
IUPAC Name |
8-(butan-2-ylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-6-13(3)20-18-21-16-15(22(18)4)17(25)24(19(26)23(16)5)11-14-9-7-12(2)8-10-14/h7-10,13H,6,11H2,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCISNDTKMTVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(sec-butylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the sec-butylamino group, and finally, the attachment of the 4-methylbenzyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
8-(sec-butylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 8-(sec-butylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate biochemical pathways by binding to these targets, altering their activity or expression.
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogs
Structural Features and Substitution Patterns
The table below highlights key differences in substituents and molecular properties:
Key Observations:
- Position 8 Substitutions: sec-Butylamino (target compound) offers a balance between steric bulk and hydrophobicity, contrasting with aromatic (e.g., phenyl, benzyl) or heterocyclic (e.g., triazolyl, imidazolyl) groups. These differences influence binding affinity and solubility . Oxygen-linked groups (e.g., pyridin-2-yloxy in 3j) often reduce central nervous system (CNS) penetration but retain peripheral activity.
Position 1 and 7 Modifications :
Physical and Spectral Properties
- Melting Points: Aromatic substituents (e.g., phenyl in compound 15) lower melting points (164°C) compared to polar groups like triazolylmethoxy (>265°C). The target compound’s sec-butylamino group likely results in a moderate mp (unreported).
- Spectral Data :
- NMR signals for N-methyl groups (δ ~3.3–3.6 ppm) and aromatic protons (δ ~7.0–8.2 ppm) are consistent across analogs.
Actividad Biológica
The compound 8-(sec-butylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 8-(sec-butylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 316.40 g/mol
- IUPAC Name : 8-(sec-butylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
This compound features a purine core with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer properties of purine derivatives, including 8-(sec-butylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 10 to 30 µM across different cell lines, indicating moderate to high potency compared to standard chemotherapeutics.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of DNA Synthesis : Similar to other purine analogs, it may interfere with nucleotide synthesis pathways.
- Induction of Apoptosis : Flow cytometry analyses revealed an increase in apoptotic cells when treated with the compound, suggesting that it activates intrinsic apoptotic pathways.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it possesses:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) : Ranging from 50 to 100 µg/mL for various bacterial strains.
Neuroprotective Effects
Research has also indicated potential neuroprotective effects of this purine derivative. In animal models of neurodegeneration:
- Behavioral Tests : Improved performance in memory and learning tasks was observed.
- Biochemical Markers : Decreased levels of oxidative stress markers in brain tissues were noted.
Study 1: Anticancer Efficacy
A study published in Cancer Letters explored the effects of this compound on breast cancer cells. The researchers found that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Study 2: Antimicrobial Properties
In a study reported in Antimicrobial Agents and Chemotherapy, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. Results showed substantial inhibition growth at concentrations as low as 25 µg/mL.
Study 3: Neuroprotection
A research article in Neuroscience Letters detailed experiments where this compound was administered to mice subjected to neurotoxic agents. The results indicated a protective effect on neuronal cells and improved cognitive functions post-treatment.
Q & A
Q. Basic Structural Characterization
Q. Advanced Analysis
- Dynamic NMR : Detects conformational changes in the sec-butylamino group at low temperatures (−40°C), revealing restricted rotation around the C8-N bond .
- DFT Calculations : Predict electronic effects of the 4-methylbenzyl group on aromatic ring electron density, correlating with experimental UV-Vis spectra (λmax = 275 nm) .
What strategies are recommended for resolving contradictory bioactivity data in enzyme inhibition assays involving this compound?
Q. Basic Experimental Design
- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to calculate IC₅₀ values. Inconsistent results may arise from solvent interference (e.g., DMSO >1% inhibits some kinases) .
- Positive Controls : Include known inhibitors (e.g., theophylline for phosphodiesterases) to validate assay conditions .
Q. Advanced Troubleshooting
- Off-Target Effects : Screen against related enzymes (e.g., PDE4 vs. PDE5) to confirm selectivity. For example, a 10-fold selectivity ratio (PDE4 IC₅₀ = 2.1 µM vs. PDE5 IC₅₀ = 22 µM) indicates target specificity .
- Metabolite Interference : LC-MS analysis of assay mixtures can detect hydrolyzed metabolites (e.g., free sec-butylamine) that may artifactually enhance/inhibit activity .
How does the stability of this compound vary under different storage conditions, and what analytical methods are used to assess degradation?
Q. Basic Stability Protocols
Q. Advanced Analytical Techniques
- LC-HRMS : Identifies degradation products (e.g., 3,7-dimethyl-1-(4-methylbenzyl)purine-2,6-dione from amine loss) via exact mass matching (Δ < 5 ppm) .
- Solid-State NMR : Detects amorphous-crystalline phase transitions in lyophilized samples that correlate with stability .
What computational and experimental approaches are used to study interactions between this compound and adenosine receptors?
Q. Basic Binding Assays
Q. Advanced Mechanistic Studies
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon = 1.2 × 10⁴ M⁻¹s⁻¹, koff = 0.03 s⁻¹) to assess residence time .
- Mutagenesis : Replace A₂ₐ receptor residues (e.g., His278Ala) to validate predicted hydrogen bonding with the purine C6 carbonyl .
How can regioselectivity challenges during derivatization of the purine core be addressed?
Q. Basic Derivatization Strategies
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to block N-3 during C8 substitution, achieving >90% regioselectivity .
- Metal Catalysis : Pd(OAc)₂-mediated Buchwald-Hartwig amination improves C8 substitution efficiency (yield: 78% vs. 52% without catalyst) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
